molecular formula C12H11IO B599801 1-Ethoxy-4-iodonaphthalene CAS No. 104296-74-4

1-Ethoxy-4-iodonaphthalene

Cat. No.: B599801
CAS No.: 104296-74-4
M. Wt: 298.123
InChI Key: IPUTULXHXZBGRW-UHFFFAOYSA-N
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Description

1-Ethoxy-4-iodonaphthalene is an organic compound with the molecular formula C12H11IO. It is a derivative of naphthalene, where an ethoxy group is attached to the first carbon and an iodine atom is attached to the fourth carbon of the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-4-iodonaphthalene can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 1-iodonaphthalene is reacted with sodium ethoxide. The reaction typically proceeds via an S_N2 mechanism, where the ethoxide ion acts as a nucleophile, attacking the electrophilic carbon attached to the iodine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-iodonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Ethoxy-4-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-4-iodonaphthalene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in various transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2-iodonaphthalene
  • 1-Methoxy-4-iodonaphthalene
  • 1-Ethoxy-4-bromonaphthalene

Uniqueness

1-Ethoxy-4-iodonaphthalene is unique due to the presence of both an ethoxy group and an iodine atom on the naphthalene ring. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-ethoxy-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUTULXHXZBGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704767
Record name 1-Ethoxy-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-74-4
Record name 1-Ethoxy-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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